Lodenosine

Vue d'ensemble

Description

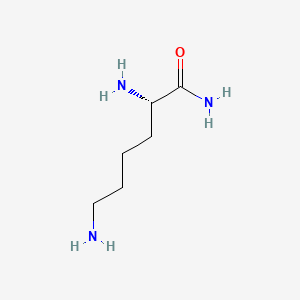

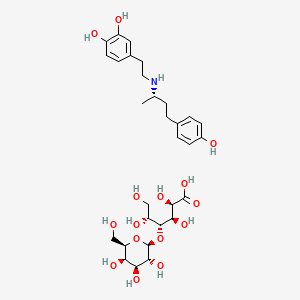

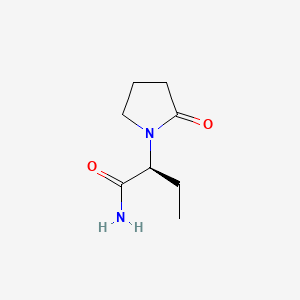

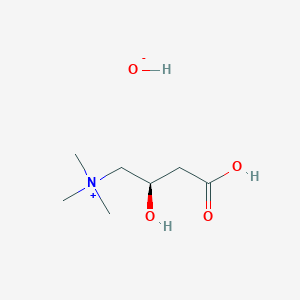

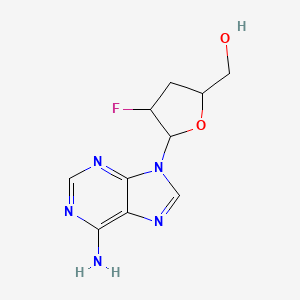

Lodenosine is a failed experimental agent for the treatment of HIV. Its development was discontinued on January 11, 2001 . It is a purine nucleoside with the IUPAC name [(2S,4S,5R)-5-(6-Amino-9H-purin-9-yl)-4-fluorooxolan-2-yl]methanol . The molecular formula of Lodenosine is C10H12FN5O2 .

Molecular Structure Analysis

The molecular structure of Lodenosine includes a purine ring attached to a fluorinated oxolane ring . The molecular weight of Lodenosine is 253.23 g/mol . For a more detailed analysis, techniques like molecular dynamics simulations and structural analysis can be used .

Physical And Chemical Properties Analysis

Relevant Papers

There are several papers related to Lodenosine, including a paper on the development of an industrial process for synthesizing Lodenosine . Further analysis of these papers could provide more insights into the properties and potential applications of Lodenosine.

Applications De Recherche Scientifique

Lodenosine: A Comprehensive Analysis of Scientific Research Applications

HIV Treatment Research: Lodenosine, also known as F-ddA, was designed as a nucleoside analog with the potential to be a more chemically and enzymatically stable anti-AIDS drug than its parent compound didanosine. It was investigated for its ability to inhibit HIV reverse transcriptase, a key enzyme in the replication of the virus . However, a phase II trial was suspended due to safety concerns related to liver and kidney damage .

Antiviral Drug Stability Studies: As a rationally designed nucleoside analog, Lodenosine’s stability under various conditions was likely studied to determine its shelf life and optimal storage conditions. This would be crucial for its potential use as a long-term antiviral medication.

Metabolism and Pharmacokinetics: Research into Lodenosine would have included studies on how it is metabolized in the body and its pharmacokinetic profile. Determining the major metabolites and their effects is essential for understanding the safety and efficacy of the drug .

Drug Resistance Mechanisms: Investigating how HIV might develop resistance to Lodenosine would be another important area of research. Understanding resistance mechanisms can inform the development of next-generation drugs that are less susceptible to these issues.

Combination Therapy Potential: Lodenosine’s role in combination therapy with other antiretroviral drugs would have been explored to assess synergistic effects or potential drug-drug interactions.

Adenosine Pathway Interaction: Given that Lodenosine is an adenosine analog, its interaction with the adenosine pathway and potential effects on HIV-associated inflammation would be a significant field of study .

Clinical Trial Design and Outcomes: The design, methodology, and outcomes of clinical trials involving Lodenosine provide valuable data for future research in drug development processes .

Mécanisme D'action

Target of Action

Lodenosine primarily targets the RNA-directed DNA polymerase , also known as Reverse Transcriptase (RT) . This enzyme plays a crucial role in the replication of retroviruses such as HIV, by transcribing the viral RNA into DNA, which is then integrated into the host genome.

Mode of Action

As an RT inhibitor , Lodenosine binds to the active site of the enzyme, preventing it from effectively transcribing the viral RNA . This interaction disrupts the replication cycle of the virus, thereby inhibiting its proliferation within the host organism .

Pharmacokinetics

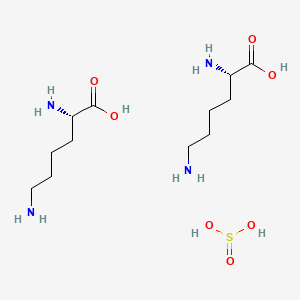

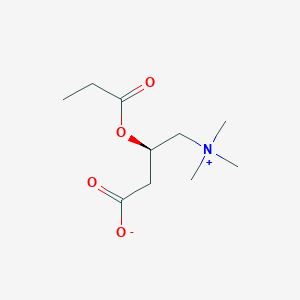

Lodenosine exhibits a mean residence time of 0.17 hours in plasma, and its plasma concentration time profile is biexponential . The majority of plasma exposure is from its major metabolite, 2’-β-fluoro-2’,3’-dideoxyinosine (F-ddI), with a mean parent drug area under the curve (AUC) to metabolite AUC ratio of 0.16 . CSF levels were low, with a mean CSF AUC to plasma AUC ratio of 0.068 . Urinary excretion accounted for half of the drug administered with the majority recovered as the metabolite, F-ddI .

Action Environment

The action of Lodenosine can be influenced by various environmental factors. For instance, the pH and temperature of the biological environment can impact the stability and efficacy of the drug. Additionally, the presence of other drugs or substances in the body can affect the metabolism and excretion of Lodenosine, potentially altering its therapeutic effects

Propriétés

IUPAC Name |

[(2S,4S,5R)-5-(6-aminopurin-9-yl)-4-fluorooxolan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN5O2/c11-6-1-5(2-17)18-10(6)16-4-15-7-8(12)13-3-14-9(7)16/h3-6,10,17H,1-2H2,(H2,12,13,14)/t5-,6-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBEMFSMODRNJHE-JFWOZONXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(C1F)N2C=NC3=C(N=CN=C32)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H]([C@H]1F)N2C=NC3=C(N=CN=C32)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90149154 | |

| Record name | Lodenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lodenosine | |

CAS RN |

110143-10-7 | |

| Record name | Lodenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110143-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lodenosine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110143107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lodenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LODENOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WB2LGT4R1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.